molecular formula C25H24FNO2S B11466848 4-{4-[(4-fluorobenzyl)oxy]phenyl}-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

4-{4-[(4-fluorobenzyl)oxy]phenyl}-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

Cat. No.: B11466848
M. Wt: 421.5 g/mol
InChI Key: XAYQSZHVKYOPMO-UHFFFAOYSA-N
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Description

4-{4-[(4-fluorobenzyl)oxy]phenyl}-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is a complex organic compound with a unique structure that includes a fluorobenzyl group, a benzothieno pyridine core, and a hexahydro ring system

Preparation Methods

The synthesis of 4-{4-[(4-fluorobenzyl)oxy]phenyl}-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one involves multiple steps, including the formation of the benzothieno pyridine core and the introduction of the fluorobenzyl group. The synthetic route typically involves the following steps:

    Formation of the Benzothieno Pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothieno pyridine core.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the benzothieno pyridine core.

    Final Cyclization and Functionalization: The final step involves cyclization and functionalization to obtain the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

4-{4-[(4-fluorobenzyl)oxy]phenyl}-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{4-[(4-fluorobenzyl)oxy]phenyl}-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-{4-[(4-fluorobenzyl)oxy]phenyl}-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-{4-[(4-fluorobenzyl)oxy]phenyl}-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall structure, leading to differences in their chemical properties and potential applications. The uniqueness of 4-{4-[(4-fluorobenzyl)oxy]phenyl}-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C25H24FNO2S

Molecular Weight

421.5 g/mol

IUPAC Name

4-[4-[(4-fluorophenyl)methoxy]phenyl]-7-methyl-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C25H24FNO2S/c1-15-2-11-20-22(12-15)30-25-24(20)21(13-23(28)27-25)17-5-9-19(10-6-17)29-14-16-3-7-18(26)8-4-16/h3-10,15,21H,2,11-14H2,1H3,(H,27,28)

InChI Key

XAYQSZHVKYOPMO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(CC(=O)N3)C4=CC=C(C=C4)OCC5=CC=C(C=C5)F

Origin of Product

United States

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